molecular formula C17H12N4O2S B10802991 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)benzoic acid

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)benzoic acid

Cat. No.: B10802991
M. Wt: 336.4 g/mol
InChI Key: YZEFFOWYQZFGPS-UHFFFAOYSA-N
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Description

WAY-615237 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-615237 involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods

Industrial production of WAY-615237 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis systems, is common in industrial production to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

WAY-615237 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

WAY-615237 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.

    Biology: WAY-615237 is studied for its interactions with biological molecules, such as proteins and nucleic acids, and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its potential use in drug development.

    Industry: WAY-615237 is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of WAY-615237 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

WAY-615237 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of WAY-615237 lies in its specific interactions and the resulting biological effects, which distinguish it from other compounds with similar structures.

Properties

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C17H12N4O2S/c22-16(23)11-6-2-1-5-10(11)9-24-17-19-15-14(20-21-17)12-7-3-4-8-13(12)18-15/h1-8H,9H2,(H,22,23)(H,18,19,21)

InChI Key

YZEFFOWYQZFGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)C(=O)O

solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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